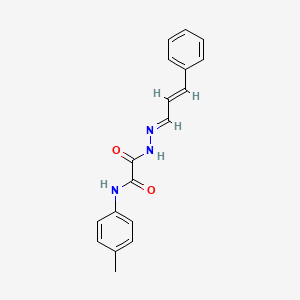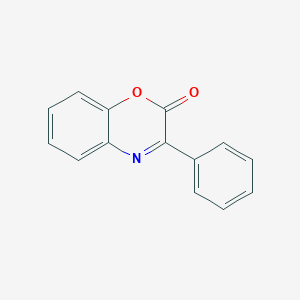![molecular formula C21H16BrN3O4S B12011695 2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 606953-11-1](/img/structure/B12011695.png)
2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate: is a chemical compound with the following properties:
Linear Formula: CHBrNOS
CAS Number: 606953-11-1
Molecular Weight: 486.347 g/mol
This compound belongs to a class of rare and unique chemicals, and its analytical data is not extensively collected. Researchers should verify its identity and purity before use .
Preparation Methods
Industrial Production:: Industrial-scale production methods are not widely documented, likely due to the compound’s specialized nature.
Chemical Reactions Analysis
Reactions::
Bromination: The compound contains a bromine atom at the 2-position. Bromination reactions are crucial for its synthesis.
Thiazole Ring Formation: The thiazole ring is formed through cyclization reactions.
Acetylation: The acetate group is introduced via acetylation.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Thiazole Ring Formation: Thiazole precursors, such as thioamides, and cyclization reagents.
Acetylation: Acetic anhydride or acetyl chloride.
Major Products:: The major product is the desired compound itself.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Catalysis: It may serve as a catalyst or ligand in transition metal-catalyzed reactions.
Biological Studies: Investigating its interactions with biological targets.
Drug Development:
Materials Science: Used in the development of novel materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its molecular targets and pathways likely involve interactions with specific enzymes or receptors.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds with similar structural features. Unfortunately, I don’t have a comprehensive list of similar compounds at the moment.
Properties
CAS No. |
606953-11-1 |
|---|---|
Molecular Formula |
C21H16BrN3O4S |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
[2-bromo-6-methoxy-4-[(E)-[2-(4-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C21H16BrN3O4S/c1-11-4-6-14(7-5-11)19-23-21-25(24-19)20(27)17(30-21)10-13-8-15(22)18(29-12(2)26)16(9-13)28-3/h4-10H,1-3H3/b17-10+ |
InChI Key |
WQRXMQWJTOWJDA-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C(=C4)Br)OC(=O)C)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)Br)OC(=O)C)OC)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)


![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011687.png)
![[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011690.png)
![(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011696.png)
